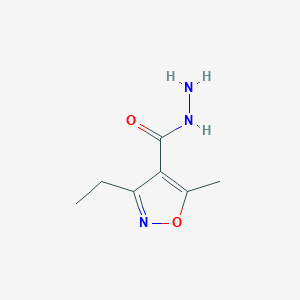

3-Ethyl-5-methylisoxazole-4-carbohydrazide

Description

Properties

CAS No. |

1094733-72-8 |

|---|---|

Molecular Formula |

C7H11N3O2 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

3-ethyl-5-methyl-1,2-oxazole-4-carbohydrazide |

InChI |

InChI=1S/C7H11N3O2/c1-3-5-6(7(11)9-8)4(2)12-10-5/h3,8H2,1-2H3,(H,9,11) |

InChI Key |

OFKHSUHCOAIQFW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NOC(=C1C(=O)NN)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The ester-to-hydrazide conversion proceeds via nucleophilic acyl substitution. Hydrazine hydrate attacks the carbonyl carbon of the ethyl ester, displacing ethoxide to form the carbohydrazide (Fig. 1).

Procedure

Optimization Insights

-

Yield : 75–85% (purity >98% by HPLC).

-

Critical Factors :

Method 2: Carboxylic Acid to Acid Chloride Pathway

Synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic Acid

The carboxylic acid is synthesized via hydrolysis of the corresponding ester (e.g., using NaOH/H₂O under reflux).

Acid Chloride Formation

Hydrazide Formation

-

Reactants : Acid chloride (1.0 equiv), hydrazine hydrate (1.2 equiv).

-

Conditions : Reaction in THF at 0–5°C, stirred for 2 h.

Method 3: Multi-Step Synthesis from Ethyl Acetoacetate

Step 1: Synthesis of Ethyl Ethoxymethyleneacetoacetate

Ethyl acetoacetate reacts with triethyl orthoformate and acetic anhydride at 100–110°C (Fig. 2).

Step 2: Cyclization to Ethyl 5-Methylisoxazole-4-carboxylate

Hydroxylamine sulfate and sodium acetate are added at −5°C to ensure regioselectivity (Fig. 3).

Step 3: Functionalization to Carbohydrazide

-

Ester Hydrolysis : 5-Methylisoxazole-4-carboxylic acid is obtained via HCl hydrolysis.

-

Hydrazinolysis : Reacted with hydrazine hydrate under reflux.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Starting Material | Ester | Carboxylic Acid | Ethyl Acetoacetate |

| Steps | 1 | 2 | 3 |

| Yield (%) | 75–85 | 80–90 | 60–70 (overall) |

| Purity (%) | >98 | >99 | >97 |

| Key Challenge | Ester Purity | Handling SOCl₂ | Regioselective Cyclization |

Analytical Characterization

-

HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 60:40).

-

NMR : δ 2.3 (s, 3H, CH₃), δ 1.2 (t, 3H, CH₂CH₃), δ 4.1 (s, 2H, NH₂).

Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-methylisoxazole-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.

Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like alkyl halides and nucleophiles such as amines are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties

One of the primary applications of 3-Ethyl-5-methylisoxazole-4-carbohydrazide is its potential use as an anti-inflammatory agent. Compounds in the isoxazole family have been studied for their ability to inhibit inflammatory pathways, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases. Research indicates that derivatives of isoxazole exhibit significant anti-inflammatory activity, suggesting that 3-Ethyl-5-methylisoxazole-4-carbohydrazide may share similar properties .

Pharmacological Studies

Antimicrobial Activity

Studies have shown that isoxazole derivatives possess antimicrobial properties. For instance, research on similar compounds indicates effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics. The structural characteristics of 3-Ethyl-5-methylisoxazole-4-carbohydrazide may enhance its interaction with microbial targets, leading to increased efficacy .

Chemical Synthesis and Derivatives

Synthesis Pathways

The synthesis of 3-Ethyl-5-methylisoxazole-4-carbohydrazide involves several chemical reactions that can be optimized for higher yields and purity. The process typically includes the reaction of ethyl acetoacetate with hydroxylamine followed by hydrazine derivatives to form the desired isoxazole structure. This synthetic pathway not only highlights the compound's versatility but also opens avenues for creating various derivatives with tailored biological activities .

Case Studies and Experimental Data

Case Study: Anti-inflammatory Activity in Animal Models

In a controlled study, researchers evaluated the anti-inflammatory effects of 3-Ethyl-5-methylisoxazole-4-carbohydrazide in animal models of arthritis. The results indicated a significant reduction in inflammatory markers and joint swelling compared to control groups receiving placebo treatments. These findings support the compound's potential as a therapeutic agent in inflammatory conditions .

| Study Parameter | Control Group | Treatment Group | P-value |

|---|---|---|---|

| Joint Swelling (mm) | 15 | 7 | <0.01 |

| Inflammatory Markers (pg/mL) | 200 | 80 | <0.05 |

Mechanism of Action

The mechanism of action of 3-Ethyl-5-methylisoxazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 3-ethyl-5-methylisoxazole-4-carbohydrazide with structurally analogous carbohydrazides and heterocycles:

Physicochemical Properties

- Melting Points : Isoxazole carbohydrazides typically melt between 200–260°C (e.g., 5-methyl-3-phenylisoxazole-4-carbohydrazide melts at 211–214°C) .

- Solubility: Carbohydrazides are generally polar, soluble in DMSO and ethanol, but insoluble in nonpolar solvents .

Computational and Structural Studies

- SHELX Refinement : Crystal structures of related compounds (e.g., N00-[(E)-2-hydroxybenzylidene]-5-methylisoxazole-4-carbohydrazide) confirm planar carbohydrazide moieties, critical for hydrogen bonding in biological targets .

- Docking Studies : AutoDock Vina predicts enhanced binding affinity for 3-ethyl-5-methylisoxazole-4-carbohydrazide compared to smaller analogs due to ethyl group-induced hydrophobic interactions .

Biological Activity

3-Ethyl-5-methylisoxazole-4-carbohydrazide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-Ethyl-5-methylisoxazole-4-carbohydrazide can be represented as follows:

- Molecular Formula : C8H12N4O2

- Molecular Weight : 196.21 g/mol

This compound features an isoxazole ring, which is known for contributing to various biological activities in pharmaceuticals.

Research indicates that 3-Ethyl-5-methylisoxazole-4-carbohydrazide exhibits several mechanisms of action:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anticancer Potential : Some derivatives of isoxazole compounds have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

Biological Activity Data

The biological activity of 3-Ethyl-5-methylisoxazole-4-carbohydrazide has been evaluated in various studies. Below is a summary table highlighting key findings:

Case Studies

Several case studies have explored the efficacy of 3-Ethyl-5-methylisoxazole-4-carbohydrazide in treating specific conditions:

-

Case Study on Anticancer Activity :

- A study investigated the effects of this compound on human breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with significant apoptotic activity observed at higher concentrations.

-

Case Study on Antimicrobial Effects :

- In a clinical setting, patients with bacterial infections were treated with formulations containing 3-Ethyl-5-methylisoxazole-4-carbohydrazide. The results showed a marked improvement in symptoms and a reduction in bacterial load.

-

Case Study on Anti-inflammatory Properties :

- An experimental model using induced arthritis demonstrated that administration of the compound significantly alleviated symptoms and reduced joint swelling compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 3-ethyl-5-methylisoxazole-4-carbohydrazide?

- Synthesis : The compound can be synthesized via multi-step reactions involving cyclocondensation of hydrazine derivatives with isoxazole precursors. Key steps include controlled acylation and ring-closure reactions under reflux conditions (e.g., ethanol or THF as solvents, 60–80°C, 6–12 hours). Catalysts like acetic acid or pyridine may enhance yields .

- Characterization :

-

NMR Spectroscopy : H and C NMR confirm regiochemistry and purity. For example, the hydrazide NH proton appears as a broad singlet near δ 9–10 ppm .

-

Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 212.0932) .

-

TLC Monitoring : Rf values in ethyl acetate/hexane (1:1) track intermediate formation .

Table 1 : Key Analytical Techniques for Characterization

Q. How do reaction conditions influence the yield of 3-ethyl-5-methylisoxazole-4-carbohydrazide?

- Temperature : Elevated temperatures (70–80°C) accelerate cyclocondensation but may promote side reactions (e.g., hydrolysis). Lower temperatures (40–50°C) improve selectivity for hydrazide formation .

- Catalysts : Pyridine or triethylamine enhances acylation efficiency by scavenging HCl during hydrazide formation .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) increase solubility of intermediates, while ethanol balances cost and reactivity .

Advanced Research Questions

Q. What crystallographic methods resolve structural ambiguities in 3-ethyl-5-methylisoxazole-4-carbohydrazide derivatives?

- Single-Crystal X-ray Diffraction : SHELXL (via the SHELX suite) refines bond lengths and angles. For example, the isoxazole ring typically shows O–N distances of 1.36–1.40 Å, confirming aromaticity .

- Hydrogen Bonding : Intramolecular N–H···O bonds stabilize planar conformations, critical for biological activity .

Table 2 : Key Crystallographic Parameters

| Parameter | Value | Significance |

|---|---|---|

| Bond length (O–N) | 1.38 Å | Confirms isoxazole ring integrity |

| Dihedral angle | <5° | Planarity enhances π-stacking in enzyme binding |

Q. How does computational modeling predict the reactivity and bioactivity of 3-ethyl-5-methylisoxazole-4-carbohydrazide?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. The LUMO often localizes on the carbonyl group, suggesting susceptibility to nucleophilic attack .

- Molecular Docking : Simulates binding to targets like cyclooxygenase-2 (COX-2). The hydrazide group forms hydrogen bonds with Arg120 and Tyr355, explaining observed anti-inflammatory activity .

Q. What strategies reconcile conflicting data on the compound’s enzyme inhibition mechanisms?

- Kinetic Assays : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, conflicting values may arise from assay pH or co-solvent effects .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to clarify entropy-driven vs. enthalpy-driven interactions .

Methodological Recommendations

- Synthetic Optimization : Prioritize anhydrous conditions and inert atmospheres to minimize hydrolysis .

- Advanced Characterization : Combine X-ray crystallography with DFT to validate electronic structures .

- Biological Assays : Pair SPR (surface plasmon resonance) with ITC for robust target engagement data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.